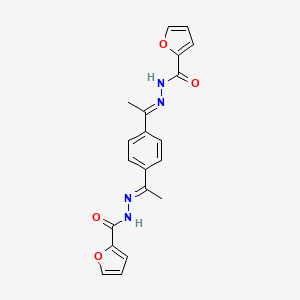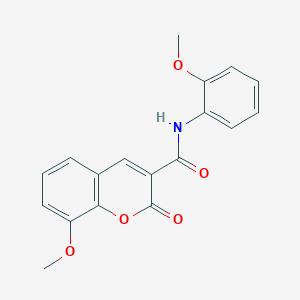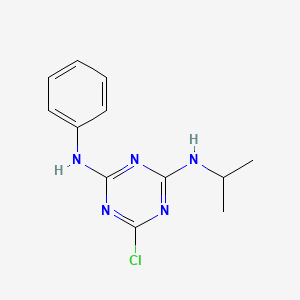![molecular formula C15H11ClF3NO B5703808 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as TFB-TAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. TFB-TAM is a selective modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system.
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide selectively binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide enhances the affinity of the GABA-A receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has anxiolytic, sedative, and anticonvulsant effects.
实验室实验的优点和局限性
One of the major advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in lab experiments is its selective modulation of the GABA-A receptor. This allows researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner. Another advantage is that N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in lab experiments is that it has a relatively short half-life, which may limit its usefulness in certain experimental designs.
未来方向
There are several future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide. One area of interest is the development of more selective modulators of the GABA-A receptor that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the therapeutic potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in the treatment of anxiety, depression, and epilepsy. Furthermore, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in combination with other pharmacological agents may provide new insights into the mechanisms underlying the effects of GABA-A receptor activation.
合成方法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide involves the reaction of 4-chloro-2-trifluoromethyl aniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in high purity.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been extensively used in scientific research as a pharmacological tool to study the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is involved in a wide range of physiological processes such as anxiety, sedation, and epilepsy. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been shown to selectively modulate the GABA-A receptor by binding to a specific site on the receptor known as the benzodiazepine site. This selective modulation of the GABA-A receptor by N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has enabled researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-13-7-6-10(16)8-12(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTGQIPGGYVSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)


![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)